2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide
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Overview
Description
2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide is a chemical compound belonging to the thiazole class, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide typically involves the following steps:
Formation of 2-Amino-5-methylthiazole: This is achieved by reacting 2-aminothiazole with an appropriate methylating agent, such as methyl iodide, under controlled conditions.
Acetylation: The amino group of 2-amino-5-methylthiazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine.
Methylation: Finally, the acetylated product is methylated using methyl iodide or dimethyl sulfate to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Amine or thiol derivatives.
Substitution Products: Compounds with various alkyl or aryl substituents.
Scientific Research Applications
2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide is similar to other thiazole derivatives, such as 2-aminothiazole and 2-amino-4-methylthiazole. its unique structural features, such as the presence of the N-methylacetamide group, distinguish it from these compounds. These differences can result in varying biological activities and applications.
Comparison with Similar Compounds
2-Amino-5-methylthiazole
2-Amino-4-methylthiazole
2-Aminothiazole
2-Amino-5-nitrothiazole
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Properties
IUPAC Name |
2-(2-amino-5-methyl-1,3-thiazol-4-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4-5(3-6(11)9-2)10-7(8)12-4/h3H2,1-2H3,(H2,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPOZBZUXUHWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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